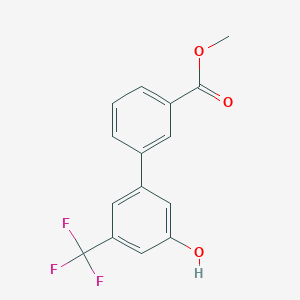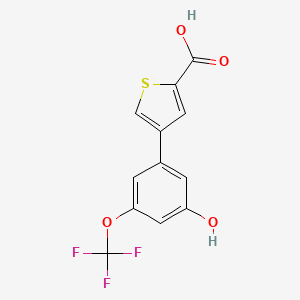
5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95%
Übersicht
Beschreibung
5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% (5-CTMFP) is a novel organic compound with a wide range of potential applications in the field of synthetic organic chemistry. It is a derivative of thiophene, an aromatic heterocyclic compound, and has a unique structure that is made up of a phenol group, a carboxylic acid, and a trifluoromethoxy group. 5-CTMFP has been studied extensively in the past few years and has been shown to have a number of beneficial properties. This includes its ability to act as a catalyst in a number of reactions, its ability to serve as a ligand in coordination chemistry and its potential use as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% has a number of potential scientific research applications. It has been used as a catalyst in a number of reactions, such as the Pd-catalyzed cross-coupling reaction of 2-bromothiophene and 3-trifluoromethoxybenzaldehyde. In addition, it can be used as a ligand in coordination chemistry and has been shown to be effective in the preparation of a variety of complex molecules. It has also been shown to be an effective inhibitor of certain enzymes, such as the enzyme acetylcholinesterase.
Wirkmechanismus
The mechanism of action of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% is still largely unknown. However, it is believed that the compound binds to the enzyme acetylcholinesterase and inhibits its activity. This inhibition of the enzyme's activity leads to an increase in the concentration of acetylcholine in the body, which can result in a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% are still largely unknown. However, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the body. This increase in acetylcholine can lead to a variety of physiological effects, such as increased alertness and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% in lab experiments include its high yield of 95%, its easy synthesis method, and its potential use as a catalyst and as a ligand in coordination chemistry. Its potential limitations include its lack of information regarding its biochemical and physiological effects and its potential toxicity.
Zukünftige Richtungen
The potential future directions of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% include further research into its biochemical and physiological effects, its potential use as an inhibitor of other enzymes, its potential use as a drug, and its potential use in other scientific research applications. In addition, further research into its synthesis method could lead to improved yields and more efficient production of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95%.
Synthesemethoden
5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction of 2-bromothiophene and 3-trifluoromethoxybenzaldehyde in the presence of a base and a palladium catalyst. This reaction yields 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% in a high yield of 95%. This reaction is relatively simple and can be carried out in a short amount of time. In addition, the reaction is highly efficient and can be used to produce large quantities of 5-(2-Carboxythiophene-4-yl)-3-trifluoromethoxyphenol, 95% in a short period of time.
Eigenschaften
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4S/c13-12(14,15)19-9-2-6(1-8(16)4-9)7-3-10(11(17)18)20-5-7/h1-5,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBNUSBYXXNFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)OC(F)(F)F)C2=CSC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686641 | |
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Carboxythiophene-4-YL)-3-trifluoromethoxyphenol | |
CAS RN |
1261933-58-7 | |
| Record name | 2-Thiophenecarboxylic acid, 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261933-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-Hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







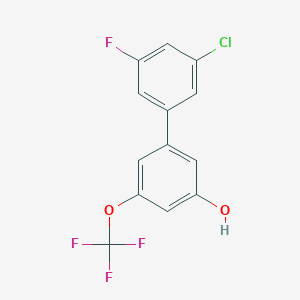


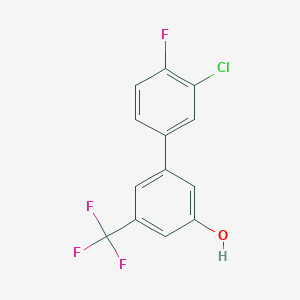
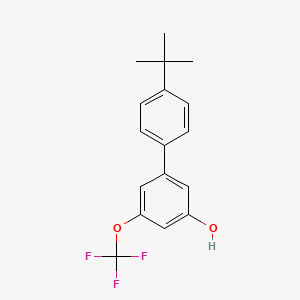
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
